3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC15533333
Molecular Formula: C19H15N3O4S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O4S |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 3-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C19H15N3O4S/c1-11-6-8-12(9-7-11)22-16(24)10-15(18(22)25)27-19-21-20-17(26-19)13-4-2-3-5-14(13)23/h2-9,15,23H,10H2,1H3 |
| Standard InChI Key | OXZXVNFURBAVMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4O |
Introduction
The compound 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic molecule featuring a pyrrolidine ring, an oxadiazole moiety, and a hydroxyl group attached to a phenyl ring. This structural arrangement contributes to its chemical reactivity and biological properties. The molecular weight of this compound is approximately 341.384 g/mol.
Synthetic Routes
Several synthetic routes can be employed to prepare this compound, often involving the condensation of appropriate precursors. For instance, the synthesis might start with the formation of the oxadiazole ring, followed by the introduction of the sulfanyl group and the pyrrolidine moiety.
Biological Activities
Compounds containing oxadiazole rings are known to exhibit various biological activities, including antimicrobial and anticancer properties. While specific data on 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione is limited, related compounds have shown promising results in these areas.
Related Compounds and Their Biological Activities
Several compounds share structural similarities with 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione. Here are some examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-{[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione | Similar pyrrolidine and oxadiazole structures | Antimicrobial |
| 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | Contains chromene instead of pyrrolidine | Anticancer |
| S-(5-(3,5-Dibromo-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) hydrogen thiocarbonate | Incorporates bromine substituents | Potentially enhanced antimicrobial activity |
Potential Applications
Given the structural features and potential biological activities of related compounds, 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione could have applications in:
-
Pharmaceuticals: As a potential antimicrobial or anticancer agent.
-
Biotechnology: In the development of novel therapeutic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume